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Compound of Interest

Compound Name: L-SERINE (1-13C)

Cat. No.: B1579735

Get Quote

Executive Summary: The Case for Carboxyl
Specificity
While uniformly labeled [U-13C]Serine is the standard for general flux analysis, [1-13C]Serine

offers a distinct mechanistic advantage: it acts as a "decarboxylation probe." By labeling only

the carboxyl carbon (C1), researchers can exclusively track metabolic fates where the carbon

skeleton is cleaved. This tracer is the gold standard for distinguishing:

One-Carbon Metabolism Directionality: Differentiating cytosolic vs. mitochondrial folate

cycles.

Pyruvate Fate: Distinguishing Pyruvate Dehydrogenase (PDH) flux (C1 loss) from Pyruvate

Carboxylase (PC) flux (C1 retention).

Sphingolipid Biosynthesis: Serving as a negative control (C1 is obligately lost).

Mechanistic Foundation & Atom Mapping
Understanding the precise fate of the C1 atom is prerequisite to experimental design. Unlike

C3 (side-chain), which enters the folate pool, the C1 carboxyl group has binary fates: retention
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or loss as CO

.

Core Metabolic Fates of [1-13C]Serine
Glycine Synthesis (SHMT): Serine is converted to Glycine and a C1 unit (methylene-THF).[1]

The [1-13C] label is retained in the carboxyl group of Glycine.

Result: [1-13C]Glycine (M+1).

Gluconeogenesis/Glycolysis (Serine Dehydratase): Serine converts to Pyruvate. The [1-13C]

label is retained at the C1 (carboxyl) of Pyruvate.

Result: [1-13C]Pyruvate (M+1).

TCA Cycle Entry (The Bifurcation Point):

Via PDH: [1-13C]Pyruvate is decarboxylated to Acetyl-CoA. The label is lost as

CO

. Citrate will be M+0.

Via PC: [1-13C]Pyruvate is carboxylated to Oxaloacetate. The label is retained. Citrate will

be M+1.

Sphingolipid Synthesis: Condensation of Serine with Palmitoyl-CoA via Serine

Palmitoyltransferase (SPT) releases the C1 carboxyl as CO

.[2][3]

Result: Sphingolipids (Ceramides, Sphingomyelins) are unlabeled (M+0).

Visualization of C1 Atom Fate
The following diagram maps the specific flow of the Carboxyl (C1) atom versus the Side-chain

(C3).
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Caption: Atom mapping of [1-13C]Serine. Green nodes indicate label retention; Red nodes

indicate label loss or lack of incorporation.

Experimental Protocol: High-Fidelity Tracing
Tracer Specifications

Compound: L-Serine [1-13C]

Enrichment: >99 atom % 13C.

Chemical Purity: >98% (Chiral purity is critical; D-serine contamination can confound

neurobiology studies).

Cell Culture Labeling Workflow
This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa, MCF-7).
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Step Action Technical Rationale

1. Prep

Formulate Serine-Free

DMEM/RPMI. Supplement with

dialyzed FBS (dFBS).

Standard FBS contains

~200µM serine, which will

dilute the tracer isotopically.

Dialysis removes endogenous

amino acids.

2. Seed
Seed cells in standard media.

Allow attachment (12-24h).

Cells must be metabolically

active and in log-phase before

labeling.

3. Wash Wash 2x with warm PBS.

Removes residual unlabeled

serine from the attachment

media.

4. Pulse
Add medium containing 0.4

mM [1-13C]Serine.

0.4 mM mimics physiological

plasma concentrations. Higher

concentrations (e.g., 2-4 mM)

may drive non-physiological

flux.

5. Time
Flux Analysis: 15, 30, 60

min.Steady State: 24-48 hours.

Short time points capture rapid

turnover (glycolysis/SHMT).

Long points capture

macromolecule incorporation

(Protein/GSH).

6. Quench

Rapidly aspirate media. Wash

with ice-cold saline. Add 80%

MeOH (-80°C).

Saline is preferred over PBS to

avoid phosphate interference

in MS. Cold MeOH instantly

halts enzymatic activity.

Extraction & Sample Prep
Scrape cells in 80% MeOH on dry ice.

Vortex vigorously (10 min, 4°C).

Centrifuge at 16,000 x g for 15 min at 4°C.
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Supernatant: Transfer to new tube (Metabolites). Dry under nitrogen flow.

Pellet: Resuspend in urea/SDS for protein quantification (normalization).

Analytical Workflow: LC-MS/MS
To validate that the label is indeed at C1 without using NMR, you must utilize specific

fragmentation patterns in Tandem Mass Spectrometry (MS/MS).

Fragmentation Logic (Negative Mode ESI)
In negative mode, amino acids often lose the carboxyl group as CO

or formic acid.

Precursor: Serine [M-H]

= m/z 104 (Unlabeled) vs. m/z 105 ([1-13C]).

Fragment 1 (Loss of Carboxyl):

Unlabeled Serine (m/z 104)

Loss of COOH (45)

Fragment m/z 59.

[1-13C]Serine (m/z 105)

Loss of 13-COOH (46)

Fragment m/z 59.

Fragment 2 (Side Chain Retention):

If the label were on C3, the loss of COOH (45) would yield a fragment of m/z 60.

Observation of m/z 59 from an m/z 105 precursor confirms C1 labeling.

LC-MS/MS Parameters (HILIC)
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Column: Amide-based HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC).

Mobile Phase A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

Mobile Phase B: Acetonitrile.

Gradient: 85% B to 40% B over 12 mins.

Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Data should be corrected for natural abundance using algorithms like IsoCor or AccuCor.

Table: Interpreting [1-13C]Serine Labeling Patterns
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Metabolite Isotopologue Interpretation

Serine M+1
Intracellular tracer enrichment

(Substrate pool).

Glycine M+1

SHMT Activity. Direct

conversion of Ser to Gly. C1 is

retained.

Citrate M+0

PDH Flux. Ser

Pyr

Acetyl-CoA (C1 lost as CO

).

Citrate M+1

PC Flux. Ser

Pyr

OAA (C1 retained). Marker of

anaplerosis.

GSH M+1

Incorporation of [1-

13C]Cysteine OR [1-

13C]Glycine.

GSH M+2

Incorporation of BOTH [1-

13C]Cysteine and [1-

13C]Glycine.

Sphingolipids M+0

Expected. C1 is lost during

SPT condensation. Presence

of label suggests recycling or

impure tracer.

Calculating Fractional Contribution (FC)
Where

is the abundance of isotopologue

, and
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is the number of labeled carbons.

Applications & Case Studies
Oncology: The Warburg Effect & Serine Auxotrophy
Cancer cells often upregulate PHGDH (serine synthesis). However, in serine-rich

environments, they uptake exogenous serine.

Application: Using [1-13C]Serine allows researchers to quantify the flux of serine into the

mitochondria for 1-C metabolism (generating ATP/NADPH) versus its conversion to

glutathione for ROS defense.

Key Readout: Ratio of [1-13C]Glycine (SHMT activity) to [1-13C]GSH.

Immunometabolism: T-Reg Function
Regulatory T cells (Tregs) rely on glutathione to maintain suppressive capacity.[4]

Mechanism: Serine feeds into the Transsulfuration pathway (Ser

Cystathionine

Cysteine).[5]

Advantage of [1-13C]: Since the carbon backbone of cysteine is derived from serine, [1-

13C]Serine will label Cysteine (M+1). [35S]Cysteine tracing is radioactive and difficult; [1-

13C]Serine provides a stable isotope alternative to track de novo cysteine synthesis rates in

immune cells.

Neurobiology: D-Serine vs L-Serine
While LC-MS typically requires chiral columns to separate D/L isomers, [1-13C] labeling can

help distinguish metabolic sinks. D-Serine is often a dead-end or racemized back to L-Serine.

Protocol: Spike [1-13C]L-Serine. If D-Serine pool becomes labeled, Serine Racemase (SRR)

is active.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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